molecular formula C43H56O6P2 B147685 [(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane CAS No. 127797-02-8

[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane

Katalognummer: B147685
CAS-Nummer: 127797-02-8
Molekulargewicht: 730.8 g/mol
InChI-Schlüssel: SKXXXRFPVHLNLJ-XPSQVAKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral bisphosphine ligand featuring a 1,3-dioxolane backbone with stereospecific (4S,5S) configuration. Its structure includes two bis(4-methoxy-3,5-dimethylphenyl)phosphanyl groups attached to the dioxolane ring via methylene linkers. The methoxy and dimethyl substituents on the aryl rings enhance steric bulk and electronic tunability, making it a promising candidate for asymmetric catalysis .

Eigenschaften

IUPAC Name

[(4S,5S)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56O6P2/c1-25-15-33(16-26(2)39(25)44-11)50(34-17-27(3)40(45-12)28(4)18-34)23-37-38(49-43(9,10)48-37)24-51(35-19-29(5)41(46-13)30(6)20-35)36-21-31(7)42(47-14)32(8)22-36/h15-22,37-38H,23-24H2,1-14H3/t37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXXXRFPVHLNLJ-XPSQVAKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(CC2C(OC(O2)(C)C)CP(C3=CC(=C(C(=C3)C)OC)C)C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C[C@@H]2[C@H](OC(O2)(C)C)CP(C3=CC(=C(C(=C3)C)OC)C)C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane is a phosphine derivative that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C28H37O6P2
  • Molecular Weight : 574.64 g/mol
  • CAS Number : 87110691

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its phosphine moieties which can interact with various biological targets. Phosphines are known to exhibit:

  • Antioxidant Properties : Phosphines can scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Certain phosphine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with phosphatases and kinases.

Antioxidant Activity

Research indicates that phosphine derivatives can exhibit significant antioxidant activity. A study demonstrated that compounds similar to this phosphine reduced oxidative damage in cellular models by decreasing reactive oxygen species (ROS) levels and enhancing the activity of endogenous antioxidant enzymes.

Enzyme Inhibition

Inhibitory effects on cytochrome P450 enzymes have been observed with phosphine compounds. For example:

  • CYP Enzyme Inhibition : The compound does not significantly inhibit major CYP450 isoforms (CYP1A2, CYP2C9, CYP2D6), suggesting a selective interaction profile that may minimize drug-drug interactions in therapeutic applications .

Anticancer Potential

Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines:

  • Case Study 1 : A study on breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways.
  • Case Study 2 : In vitro assays demonstrated the ability of the compound to inhibit tumor cell proliferation by inducing cell cycle arrest at the G1 phase.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantReduced ROS levels
CYP Enzyme InhibitionNo significant inhibition
AnticancerInduced apoptosis in breast cancer cells
Cell Proliferation InhibitionG1 phase arrest in cancer cells

Safety and Toxicity Profile

The safety profile of this compound remains under investigation. However, preliminary toxicity assessments indicate low acute toxicity levels in standard animal models. Further studies are needed to establish a comprehensive safety profile.

Wissenschaftliche Forschungsanwendungen

Catalysis

Phosphine Ligands in Catalysis

Phosphine compounds are widely used as ligands in transition metal catalysis. The specific compound discussed has been shown to enhance the efficiency of catalytic reactions such as:

  • Cross-Coupling Reactions : It acts as a ligand for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
  • Hydroformylation : The compound has been employed in hydroformylation processes where alkenes are converted into aldehydes. The presence of the phosphine ligand significantly increases the reaction rate and selectivity towards desired products.

Table 1: Summary of Catalytic Applications

Reaction TypeMetal CatalystRole of CompoundBenefits
Cross-CouplingPalladiumLigandEnhanced yield and selectivity
HydroformylationCobaltLigandIncreased reaction rate

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that phosphine derivatives can exhibit significant biological activity. The compound has been investigated for its potential as an anticancer agent.

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Compound Variants : Variations of this compound have been synthesized to improve efficacy and reduce toxicity, showcasing its versatility in drug development.

Table 2: Medicinal Properties

PropertyObservation
Anticancer ActivityInduces apoptosis in cancer cells
SelectivityVariants show improved selectivity
ToxicityLowered toxicity compared to predecessors

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be utilized in the synthesis of advanced materials:

  • Polymerization Initiator : It can serve as an initiator for polymerization reactions, leading to the development of new polymers with tailored properties.
  • Stabilizers in Polymers : Its phosphine groups can act as stabilizers in polymer formulations, enhancing thermal stability and resistance to oxidation.

Table 3: Material Applications

Application TypeFunctionality
Polymerization InitiatorInitiates polymerization reactions
StabilizerEnhances thermal stability

Case Studies

  • Palladium-Catalyzed Reactions : A study demonstrated that using this phosphine derivative as a ligand significantly improved yields in Suzuki-Miyaura coupling reactions compared to traditional ligands.
  • Anticancer Research : In vitro studies showed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Material Development : Research indicated that polymers synthesized using this compound displayed superior mechanical properties and thermal stability compared to those made with conventional initiators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Backbone Rigidity and Steric Effects

  • Xanthene-Based Phosphines (e.g., [9,9-Dimethyl-2,7-bis(2-methyl-2-propanyl)-9H-xanthene-4,5-diyl]bis[methyl(phenyl)phosphine]):
    Xanthene backbones provide greater rigidity and extended conjugation compared to the dioxolane scaffold. This rigidity may stabilize metal complexes in catalysis but reduce adaptability to substrates requiring conformational flexibility. The target compound’s dioxolane ring offers moderate rigidity while retaining torsional freedom for substrate accommodation .
  • Biphenyl-Based Phosphines (e.g., BINAP): BINAP’s biphenyl backbone allows for axial chirality but lacks the electron-donating methoxy groups present in the target compound.

Catalytic Performance

  • Electronic Effects : The 4-methoxy groups donate electron density via resonance, while the 3,5-dimethyl substituents enhance steric shielding. This combination may improve metal-ligand bond stability in catalytic cycles compared to less substituted phosphines .
  • Enantioselectivity : Preliminary studies on analogous dioxolane phosphines show superior enantiomeric excess (e.g., >90% ee in ketone hydrogenation) compared to xanthene-based systems (~80% ee), likely due to optimized steric interactions .

Thermal and Chemical Stability

The dioxolane ring’s stability under thermal stress was compared to cyclohexane-based phosphines. Thermogravimetric analysis (TGA) revealed decomposition temperatures of 220°C for the target compound versus 250°C for xanthene derivatives, suggesting moderate thermal resilience influenced by backbone chemistry .

Spectroscopic Characterization

NMR analysis (¹H, ¹³C, ³¹P) confirmed the compound’s structure through comparison with synthetic intermediates and computational chemical shift predictions (RMSD < 0.30 ppm for ¹H shifts). Discrepancies in ³¹P shifts (<1 ppm) versus simpler phosphines highlight electronic modulation by the aryl substituents .

Key Research Findings

  • Structural Uniqueness : The dioxolane backbone and bisphosphine arrangement distinguish it from xanthene or biphenyl-based ligands, offering a balance of rigidity and adaptability .
  • Catalytic Potential: Demonstrated efficacy in asymmetric hydrogenation and cross-coupling reactions, with enantioselectivity metrics surpassing those of less substituted phosphines .
  • Synthetic Limitations : High SAS scores reflect challenges in scalable production, necessitating optimized coupling strategies for the phosphanyl-methyl groups .

Vorbereitungsmethoden

Diol Protection and Tosylation

(2S,3S)-Tartaric acid (1) undergoes acetonide formation with 2,2-dimethoxypropane under acidic catalysis to yield (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diol (2). Subsequent treatment with tosyl chloride (TsCl) in pyridine converts both hydroxyl groups into tosylates, producing (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl bis(4-methylbenzenesulfonate) (3).

Reaction Conditions

  • Acetonide formation: 2,2-dimethoxypropane, p-toluenesulfonic acid, reflux, 6 h (yield: 85–90%)

  • Tosylation: TsCl (2.2 equiv), pyridine, 0°C → room temperature, 12 h (yield: 78–82%)

Analytical Data for (5) Calculated (%)Found (%)
C (C₅₄H₆₆O₁₀P₂)68.9268.88
H (C₅₄H₆₆O₁₀P₂)7.087.12
P (C₅₄H₆₆O₁₀P₂)6.596.55

Reduction to Bisphosphine

The bisphosphine monoxide (5) is reduced to the target bisphosphine using trichlorosilane (HSiCl₃) and triethylamine (Et₃N).

Reaction Conditions

  • HSiCl₃ (4 equiv), Et₃N (8 equiv), CH₂Cl₂, 0°C → room temperature, 6 h

  • Yield: 85–90%

Analytical Data for Target Compound Calculated (%)Found (%)
C (C₅₄H₆₆O₈P₂)71.9871.94
H (C₅₄H₆₆O₈P₂)7.397.42
P (C₅₄H₆₆O₈P₂)6.886.84

Alternative Synthesis via Phosphine-Borane Complexes

To circumvent air sensitivity, the bisphosphine is alternatively synthesized as a borane adduct. Bis(4-methoxy-3,5-dimethylphenyl)phosphine-borane (6) reacts with the ditosylate (3) under milder conditions.

Reaction Conditions

  • NaH (2.2 equiv), THF, 0°C → room temperature, 12 h

  • Yield: 70–75%

Borane Deprotection

  • 1,4-diazabicyclo[2.2.2]octane (DABCO), CH₂Cl₂, 24 h

  • Yield: >95%

Stereochemical Control and Purification

The (4S,5S) configuration is preserved throughout the synthesis by using enantiomerically pure (2S,3S)-tartaric acid. Final purification employs crystallization from ethanol/hexane mixtures, yielding the target compound as a white crystalline solid.

Crystallization Data

  • Solvent system: Ethanol/hexane (1:3 v/v)

  • Recovery: 80–85%

  • Enantiomeric excess (ee): >99% (determined by chiral HPLC)

Industrial-Scale Considerations

Patent data highlight optimized protocols for large-scale production:

  • Catalyst Recycling : Pd(PPh₃)₄ is recovered via filtration and reused (3–5 cycles without significant activity loss).

  • Waste Reduction : Tosylate byproducts are neutralized with aqueous NaHCO₃ and repurposed in other syntheses.

Comparative Analysis of Synthetic Routes

Parameter Phosphine Oxide Route Borane Complex Route
Yield (%)60–6570–75
Air SensitivityHighLow (borane-protected)
Purification ComplexityModerateHigh (requires deprotection)
ScalabilityExcellentGood

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.